N-benzyl-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
N-benzyl-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived benzamide compound featuring a methoxy-substituted benzothiazole core, a benzyl group, and a methanesulfonyl moiety on the benzamide ring. Benzothiazoles are known for their broad biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties .
Properties
IUPAC Name |
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-29-18-11-12-20-21(14-18)30-23(24-20)25(15-16-7-4-3-5-8-16)22(26)17-9-6-10-19(13-17)31(2,27)28/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBDNNXMNCFFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. The reaction conditions often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Key Properties:
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 300.36 g/mol
- Solubility : Soluble in organic solvents like DMSO and DMF.
Organic Synthesis
This compound serves as an essential building block in organic synthesis. Its unique structure allows for modifications through various chemical reactions such as oxidation and substitution. Researchers utilize it to create more complex molecules with potential applications in pharmaceuticals and materials science.
Biological Research
In biological studies, N-benzyl-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is investigated for its interactions with enzymes and receptors. Its ability to inhibit specific enzymes can provide insights into metabolic pathways and disease mechanisms.
Case Study: Enzyme Inhibition
A study highlighted the compound's potential to inhibit cyclooxygenase (COX) enzymes, crucial in inflammatory processes. This inhibition suggests possible applications in treating inflammatory diseases and pain management.
Medicinal Chemistry
The compound is being explored for its therapeutic potential against diseases such as cancer and Alzheimer's disease. Its interaction with molecular targets could lead to the development of new drugs.
Anticancer Activity:
Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, related benzothiazole derivatives have shown IC50 values ranging from 19.9 µM to 75.3 µM against various cancer cell lines, indicating their effectiveness in inhibiting cell viability.
Industrial Applications
In industrial settings, this compound can be utilized in the formulation of new materials or as an additive in chemical processes. Its properties may enhance the performance of products across various sectors.
Mechanism of Action
The mechanism by which N-benzyl-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding to these targets can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
MMV001239: 4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- Structural Differences: Replaces the benzyl and methanesulfonyl groups with a cyano group and pyridin-3-ylmethyl substitution.
- Key Insights: The pyridine moiety may enhance target binding, while the absence of methanesulfonyl could reduce metabolic stability.
BTC-j: N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide
- Structural Differences : Features a pyridine-linked acetamide side chain instead of the benzamide core.
- Biological Activity : Strong antimicrobial activity against E. coli (MIC = 3.125 µg/ml) and S. aureus (MIC = 12.5 µg/ml), linked to DNA gyrase inhibition .
- Key Insights : The methoxy group on benzothiazole is critical for activity, but the acetamide side chain may limit solubility compared to the target compound’s benzamide backbone.
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Structural Differences : Incorporates a bulky adamantyl group via an acetamide linker.
- Key Insights : Bulky substituents like adamantyl may hinder membrane permeability, whereas the target compound’s benzyl and methanesulfonyl groups balance lipophilicity and electronic effects.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide
- Structural Differences : Ethoxy and trifluoromethyl substituents replace methoxy and methanesulfonyl groups.
- Physicochemical Properties : Higher molecular weight (366.36 g/mol) and lipophilicity due to the trifluoromethyl group .
- Key Insights : Trifluoromethyl enhances metabolic stability but may reduce aqueous solubility compared to the methanesulfonyl group’s polar nature.
Structure-Activity Relationships (SAR) and Key Findings
- Methoxy Group : Critical for antimicrobial activity across derivatives (e.g., BTC-j, MMV001239).
- N-Substituents : Benzyl (target) vs. pyridinylmethyl (MMV001239) affects target selectivity and efflux pump resistance .
- Electron-Withdrawing Groups : Methanesulfonyl (target) may improve solubility and binding vs. trifluoromethyl’s metabolic stability .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound’s molecular weight is estimated to be ~430–450 g/mol, comparable to MMV001239 (exact mass: 389.05 g/mol) .
- LogP : Methanesulfonyl’s polarity likely reduces logP vs. trifluoromethyl or adamantyl derivatives, favoring aqueous solubility.
- CYP Interactions : Pyridine or benzyl motifs (as in MMV001239 and the target compound) may interact with CYP enzymes, necessitating further ADMET studies .
Biological Activity
N-benzyl-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Benzothiazole moiety : Known for its biological activity, particularly in medicinal applications.
- Methanesulfonyl group : This functional group may enhance solubility and bioavailability.
- Benzamide structure : Contributes to interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes by converting arachidonic acid into prostaglandins.
- Modulation of Signal Transduction Pathways : It may affect pathways involved in inflammation and cell proliferation, suggesting anti-inflammatory and anti-cancer properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example:
- A study demonstrated that related benzothiazole derivatives effectively inhibited cell viability in various cancer cell lines, including breast and ovarian cancers, with IC50 values ranging from 19.9 µM to 75.3 µM .
Neurotoxicity and CNS Effects
A series of benzothiazole derivatives were evaluated for neurotoxicity and central nervous system (CNS) effects. Notably:
- Most compounds did not exhibit neurotoxicity or liver toxicity, indicating a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | IC50 Values |
|---|---|---|---|
| N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | Benzothiazole core | Moderate anticancer effects | 30 µM |
| N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide | Methanesulfonyl modification | High potency against cancer cells | 5 µM |
| N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | Benzamide structure | Low neurotoxicity | >100 µM |
Case Studies
- Inhibition Studies : In vitro assays demonstrated that this compound significantly inhibited COX enzymes compared to controls. These findings suggest potential use as an anti-inflammatory agent.
- Cell Viability Assays : In cancer cell lines (e.g., MDA-MB-231), the compound showed reduced cell proliferation rates, supporting its role as an anticancer agent.
Q & A
Q. What are the key structural features of N-benzyl-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, and how do they influence its bioactivity?
The compound features a benzothiazole core with a 6-methoxy substituent, a benzamide group substituted with a methanesulfonyl group at the 3-position, and an N-benzyl moiety. The methanesulfonyl group enhances electrophilicity, potentially improving interactions with enzymatic targets like cyclooxygenase (COX), while the benzothiazole scaffold contributes to π-π stacking and hydrogen-bonding interactions in biological systems . Crystallographic studies of analogous benzothiazole derivatives (e.g., adamantyl-substituted benzothiazoles) reveal planar acetamide moieties and gauche-oriented substituents, which stabilize dimeric structures via N–H⋯N hydrogen bonds and S⋯S interactions . These structural insights guide hypotheses about target binding and stability.
Q. What synthetic methodologies are recommended for preparing this compound in a research setting?
The synthesis typically involves multi-step reactions:
Benzothiazole core formation : Condensation of 2-aminothiophenol derivatives with carbonyl sources under basic conditions.
Methanesulfonyl introduction : Sulfonation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
N-Benzylation : Alkylation of the benzothiazole nitrogen with benzyl halides.
Key parameters include solvent choice (e.g., chloroform for reflux reactions), temperature control (60–80°C for sulfonation), and coupling agents like DCC/DMAP for amide bond formation. Purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. How is this compound characterized to confirm structural integrity and purity?
- NMR spectroscopy : 1H/13C NMR identifies substituent integration and coupling patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, benzyl protons as a multiplet near δ 7.3–7.5 ppm).
- Mass spectrometry : HRMS confirms the molecular ion peak (C23H20N2O4S2, exact mass 476.08 g/mol).
- X-ray crystallography : For unambiguous structural confirmation, single-crystal diffraction (e.g., triclinic P1 space group) resolves bond lengths, angles, and intermolecular interactions .
Q. What are the primary biological targets and assays used to evaluate this compound?
- COX inhibition : In vitro assays using recombinant COX-1/2 enzymes and prostaglandin E2 (PGE2) ELISA to measure IC50 values.
- Anticancer activity : Cell viability assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7), with IC50 ranges reported between 19.9–75.3 µM .
- Antimicrobial screening : Disk diffusion or microdilution assays against gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data (e.g., variable IC50 values across studies)?
Contradictions may arise from assay conditions (e.g., serum concentration, incubation time) or structural analogs. Mitigation strategies include:
- Standardized protocols : Use consistent cell lines (e.g., ATCC-certified) and controls (e.g., doxorubicin for cytotoxicity).
- Metabolic stability testing : Assess compound degradation in cell culture media via LC-MS to rule out false negatives.
- Structural analogs : Compare activity of derivatives (e.g., replacing methoxy with ethoxy or halogens) to identify SAR trends .
Q. What computational approaches are effective for studying its mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR) or DNA gyrase (PDB: 3G75). Focus on hydrogen bonds between the methanesulfonyl group and Arg120/Arg513 residues .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding motifs.
- QSAR modeling : Correlate substituent electronegativity or steric bulk with bioactivity using partial least squares (PLS) regression .
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Flow chemistry : Continuous flow reactors reduce reaction times and by-products (e.g., for benzothiazole core formation).
- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for sulfonation steps.
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize stoichiometry .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility.
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to improve half-life.
- LogP optimization : Replace the benzyl group with pyridinylmethyl to reduce hydrophobicity (target LogP <3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
